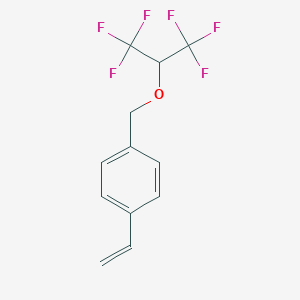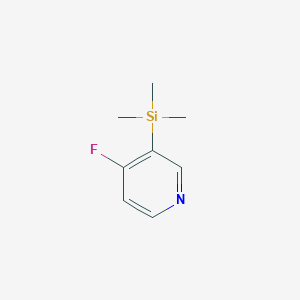
4-Fluoro-3-(trimethylsilyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(trimethylsilyl)pyridine is a fluorinated pyridine derivative. The presence of both fluorine and trimethylsilyl groups in its structure imparts unique chemical properties, making it a valuable compound in various fields of research and industry. Fluorinated compounds are known for their stability and bioactivity, while trimethylsilyl groups are often used as protective groups in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trimethylsilyl)pyridine typically involves the introduction of a fluorine atom and a trimethylsilyl group onto a pyridine ring. One common method is the reaction of 4-fluoropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trimethylsilyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Fluoro-3-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential bioactivity and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials with unique properties .
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trimethylsilyl)pyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethylsilyl group can protect reactive sites during chemical reactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyridine: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
3-(Trimethylsilyl)pyridine: Lacks the fluorine atom, which reduces its stability and bioactivity compared to 4-Fluoro-3-(trimethylsilyl)pyridine.
Uniqueness
This compound is unique due to the combination of fluorine and trimethylsilyl groups, which imparts both stability and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(4-fluoropyridin-3-yl)-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNSi/c1-11(2,3)8-6-10-5-4-7(8)9/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKISDMCLMVCKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CN=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554982 |
Source


|
| Record name | 4-Fluoro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116922-61-3 |
Source


|
| Record name | 4-Fluoro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
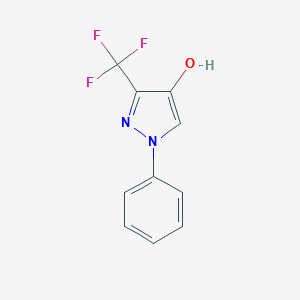
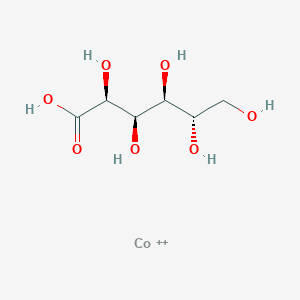
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
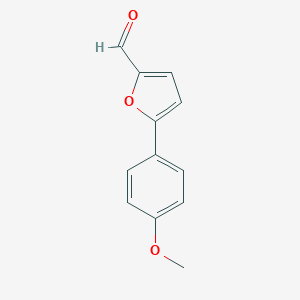
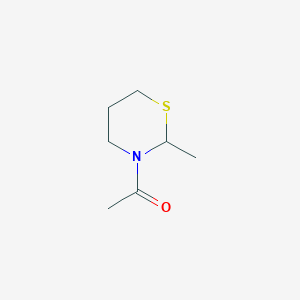

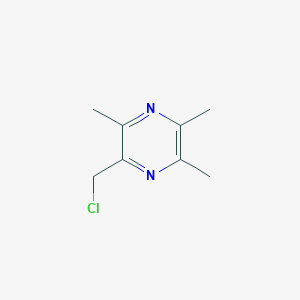
![1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B44284.png)
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)

![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)


